molecular formula C15H26O2 B11935269 1-alpha-H,5-alpha H-guaia-6-ene-4beta,10beta-diol

1-alpha-H,5-alpha H-guaia-6-ene-4beta,10beta-diol

Cat. No.: B11935269
M. Wt: 238.37 g/mol
InChI Key: IWQURBSTAIRNAE-KBXIAJHMSA-N
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Description

1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol is a sesquiterpenoid derivative identified from the plant Alisma orientale. This compound has garnered attention due to its notable bioactive properties, particularly its anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol typically involves the extraction from natural sources such as Alisma orientale. The compound is isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography .

Industrial Production Methods: Industrial production of 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol is not extensively documented. the extraction from plant sources remains the primary method, with potential for optimization through biotechnological approaches to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol has a wide range of scientific research applications:

Mechanism of Action

The anti-cancer activity of 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol is attributed to its ability to induce apoptosis in cancer cells. The compound interacts with molecular targets such as caspases and Bcl-2 family proteins, leading to the activation of apoptotic pathways. Additionally, it may inhibit cell proliferation by interfering with cell cycle regulators .

Comparison with Similar Compounds

Uniqueness: 1alphaH,5alphaH-Guaia-6-ene-4beta,10beta-diol stands out due to its specific anti-cancer activity, which is not as prominent in other similar sesquiterpenoids. Its unique molecular structure allows for specific interactions with cancer cell targets, making it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1S,3aR,4S,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulene-1,4-diol

InChI

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3,16)12-6-8-15(4,17)13(12)9-11/h9-10,12-13,16-17H,5-8H2,1-4H3/t12-,13-,14+,15+/m1/s1

InChI Key

IWQURBSTAIRNAE-KBXIAJHMSA-N

Isomeric SMILES

CC(C)C1=C[C@@H]2[C@@H](CC[C@]2(C)O)[C@@](CC1)(C)O

Canonical SMILES

CC(C)C1=CC2C(CCC2(C)O)C(CC1)(C)O

Origin of Product

United States

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